3-Fluoro-4-nitrobenzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2-fluoro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZJSWIXPIVMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379160 | |
| Record name | 3-Fluoro-4-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131858-37-2 | |
| Record name | 3-Fluoro-4-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitrobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-nitrobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzyl bromide, a key intermediate in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the construction of complex molecules.
Core Properties of this compound
This compound, with the CAS number 131858-37-2, is a solid organic compound.[1] Its chemical structure incorporates a fluorine atom and a nitro group on the benzene ring, making it a versatile reagent in medicinal chemistry and material science. The presence of the electron-withdrawing nitro group enhances the reactivity of the benzylic bromide, rendering it susceptible to nucleophilic substitution reactions. This reactivity is crucial for its role as a building block in the synthesis of more complex molecules.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 131858-37-2 | [1] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |
| Molecular Weight | 234.02 g/mol | [1][3] |
| Physical State | Solid | [1] |
| Melting Point | 46-48 °C | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Safety Information: this compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 3-Fluoro-4-nitrobenzyl alcohol. The following protocol is a representative example of this transformation.
Reaction:
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-4-nitrobenzyl alcohol in dichloromethane.
-
Reagent Addition: To the solution, add N-Bromosuccinimide (NBS) and triphenylphosphine.
-
Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Synthesis
This compound serves as a valuable electrophile in reactions with various nucleophiles. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which are scaffolds of significant interest in drug discovery. The benzyl bromide moiety allows for the introduction of the 3-fluoro-4-nitrophenyl group into a target molecule. This functional group can be further manipulated; for instance, the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to build molecular complexity.
The role of this compound as a synthetic building block is depicted in the following workflow.
While specific signaling pathways directly modulated by this compound are not extensively documented, its importance lies in its ability to serve as a precursor to molecules that may interact with various biological targets. The incorporation of the fluoro-nitro-phenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making it a valuable tool for medicinal chemists in the design of novel therapeutics.
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzyl bromide from 3-fluoro-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-4-nitrobenzyl bromide from 3-fluoro-4-nitrotoluene. The primary method detailed is the free-radical bromination of the benzylic position, a fundamental transformation in organic synthesis for the production of valuable intermediates in drug discovery and development.
Overview and Core Principles
The synthesis of this compound from 3-fluoro-4-nitrotoluene involves the selective bromination of the methyl group attached to the aromatic ring. This benzylic position is activated for radical reactions due to the ability of the benzene ring to stabilize the resulting benzylic radical through resonance. The presence of a nitro group, which is strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution but makes the benzylic C-H bonds susceptible to radical cleavage.
The most common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions. NBS serves as a source of bromine radicals at a low and constant concentration, which favors the desired benzylic substitution over competing reactions.
Physicochemical Properties of Reactants and Products
A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for safe handling, reaction monitoring, and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3-Fluoro-4-nitrotoluene | C₇H₆FNO₂ | 155.13 | Solid | 52-55 | 97-98 (at 3 mmHg) |
| This compound | C₇H₅BrFNO₂ | 234.02 | Solid | Not specified | Not specified |
Reaction Mechanism and Pathway
The synthesis proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.
Caption: Free-radical mechanism for the benzylic bromination of 3-fluoro-4-nitrotoluene.
Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN or BPO) upon heating or exposure to UV light, generating initiator radicals. These radicals then react with NBS to produce a bromine radical.
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-fluoro-4-nitrotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations from the reaction of HBr with NBS, to yield the desired product, this compound, and another bromine radical. This new bromine radical can then continue the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
Experimental Protocol
Materials:
-
3-Fluoro-4-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent (e.g., acetonitrile, chlorobenzene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-4-nitrotoluene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.1 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can also be initiated by irradiating the mixture with a UV lamp. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time will vary depending on the scale and specific conditions but can range from a few hours to overnight.
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for this synthesis.
Caption: A generalized laboratory workflow for the synthesis of this compound.
Characterization Data
| Analysis | Data |
| ¹H NMR | Expected signals for aromatic protons, and a characteristic singlet for the benzylic -CH₂Br protons (typically in the range of 4.5-5.0 ppm). |
| ¹³C NMR | Expected signals for the aromatic carbons and the benzylic carbon. |
| IR (Infrared Spectroscopy) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N-O stretching (nitro group), C-F stretching, and C-Br stretching. |
| MS (Mass Spectrometry) | Molecular ion peak corresponding to the molecular weight of the product (234.02 g/mol ), and characteristic fragmentation patterns. |
Safety Considerations
-
3-Fluoro-4-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
-
This compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.
-
N-Bromosuccinimide (NBS) is a corrosive solid and a strong oxidizing agent. It should be handled with care to avoid contact with skin and eyes.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be replaced with a safer alternative whenever possible.
-
Radical initiators like AIBN and BPO can be explosive under certain conditions and should be handled according to safety guidelines.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.
Conclusion
The synthesis of this compound from 3-fluoro-4-nitrotoluene via free-radical benzylic bromination with NBS is a robust and reliable method for producing this valuable synthetic intermediate. While a specific, optimized protocol is not widely published, the general procedures for similar substrates provide a solid foundation for its successful synthesis. Careful attention to reaction conditions, purification techniques, and safety precautions is paramount for achieving high yields and purity. This guide provides the necessary theoretical and practical framework for researchers and professionals to undertake this synthesis in a laboratory setting.
Spectroscopic Profile of 3-Fluoro-4-nitrobenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Fluoro-4-nitrobenzyl bromide (CAS No. 131858-37-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and comparison with closely related compounds. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Molecular Structure and Properties
-
IUPAC Name: 1-(Bromomethyl)-3-fluoro-4-nitrobenzene
-
Molecular Formula: C₇H₅BrFNO₂
-
Molecular Weight: 234.02 g/mol
-
Exact Mass: 232.9487 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 4.7 | Singlet (s) | 2H | -CH₂Br |
| ~7.3 - 7.5 | Multiplet (m) | 1H | Aromatic H |
| ~7.6 - 7.8 | Multiplet (m) | 1H | Aromatic H |
| ~8.0 - 8.2 | Multiplet (m) | 1H | Aromatic H |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~30 - 35 | -CH₂Br |
| ~115 - 125 | Aromatic CH |
| ~125 - 135 | Aromatic CH |
| ~135 - 145 | Aromatic C-Br |
| ~140 - 150 | Aromatic C-NO₂ |
| ~155 - 165 (d, J≈250 Hz) | Aromatic C-F |
| ~130 - 140 | Aromatic C-CH₂Br |
Note: The aromatic region in both ¹H and ¹³C NMR will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium | Aromatic C=C skeletal vibrations |
| 1530 - 1500 | Strong | Asymmetric NO₂ stretch |
| 1350 - 1330 | Strong | Symmetric NO₂ stretch |
| 1250 - 1150 | Strong | C-F stretch |
| 1220 - 1200 | Strong | CH₂ wag |
| 700 - 600 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 233 / 235 | ~1:1 ratio | [M]⁺ and [M+2]⁺ molecular ion peaks due to ⁷⁹Br and ⁸¹Br isotopes. |
| 154 | Variable | [M - Br]⁺ fragment |
| 108 | Variable | [M - Br - NO₂]⁺ fragment |
The mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single pulse.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).
IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution Phase: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or the pure solvent.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct insertion probe (DIP) or gas chromatography (GC) can be used.
-
Ionization (EI):
-
Electron energy: 70 eV.
-
Source temperature: 200-250 °C.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
An In-depth Technical Guide to the Solubility of 3-Fluoro-4-nitrobenzyl Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Fluoro-4-nitrobenzyl bromide is a key reagent and intermediate in the synthesis of various pharmaceutical compounds and research chemicals. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative data, this document focuses on providing a detailed experimental protocol for the systematic determination of its solubility. Furthermore, it includes a structured template for data presentation and a visual workflow to guide researchers in their experimental design.
Introduction
This compound (C₇H₅BrFNO₂) is a solid organic compound that serves as a versatile building block in organic synthesis. Its utility is largely dictated by its reactivity and its ability to dissolve in appropriate solvents to facilitate chemical transformations. The selection of a suitable solvent is critical for optimizing reaction kinetics, yield, and purity of the final product. This guide addresses the practical aspects of determining the solubility of this compound, providing a foundation for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 46-48 °C |
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly accessible literature. Therefore, this guide provides a robust experimental protocol to enable researchers to determine this data in their own laboratory settings. The following table is a template for recording experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Example: Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | Clear, pale yellow solution |
| Example: Toluene | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | Slight warming required for dissolution |
| Example: Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | |
| Example: Acetone | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | |
| Example: Methanol | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | |
| Example: Hexane | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | Expected to be poorly soluble |
Experimental Protocol for Solubility Determination
The following protocol details a reliable gravimetric method for determining the solubility of this compound in an organic solvent of choice.[1][2][3][4] This method is straightforward and does not require sophisticated instrumentation.[3]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to ±0.0001 g)
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (PTFE, 0.22 µm)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of a Saturated Solution:
-
To a vial, add a known volume of the chosen organic solvent (e.g., 10 mL).
-
Add an excess amount of this compound to the solvent. An excess is indicated by the presence of undissolved solid material after thorough mixing.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath) and stir vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The state of equilibrium is achieved when the concentration of the solute in the solution remains constant over time.[1]
-
-
Sample Collection and Filtration:
-
Allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and dispense a precise volume of the clear, saturated solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the melting point of this compound is recommended). Alternatively, a vacuum desiccator can be used.
-
Continue drying until a constant weight of the residue is achieved.[1][4]
-
Record the final mass of the evaporation dish containing the dried solute.
-
Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of dissolved solute (g): (Mass of dish + solute) - (Mass of empty dish)
-
Solubility ( g/100 mL): (Mass of dissolved solute / Volume of filtered solution) x 100
Visual Representation of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While readily available quantitative data on the solubility of this compound is limited, this guide provides the necessary tools for researchers to systematically and accurately determine these values. The detailed experimental protocol, data presentation template, and workflow diagram offer a comprehensive framework for conducting solubility studies. Accurate solubility data is essential for the successful application of this important chemical intermediate in the fields of medicinal chemistry and materials science. It is anticipated that by following the methodologies outlined herein, researchers can generate reliable data to inform their synthetic and developmental endeavors.
References
Technical Guide on 3-Fluoro-4-nitrobenzyl bromide: Safety, Handling, and Emergency Protocols
This document provides a comprehensive overview of the safety protocols and handling precautions for 3-Fluoro-4-nitrobenzyl bromide (CAS No: 131858-37-2), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's hazards and the necessary mitigation measures.
Chemical and Physical Properties
This compound is a solid organic compound. Its key physical and chemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 131858-37-2 | [1][2][3] |
| Molecular Formula | C₇H₅BrFNO₂ | [4] |
| Molecular Weight | 234.02 g/mol | [4] |
| Appearance | Pale yellow crystalline powder/solid | [1][2][5] |
| Melting Point | 46-48 °C | [1][2] |
| Boiling Point | 311.6 ± 27.0 °C (Predicted) | [2] |
| Density | 1.733 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | Not Available | [1] |
| Solubility | Low water solubility is implied by its environmental hazard profile. | [5] |
| Sensitivity | Lachrymatory, Moisture sensitive | [2][5] |
Hazard Identification and Classification
This substance is classified as hazardous under the Globally Harmonized System (GHS). It is corrosive and causes severe damage to skin and eyes. It is also an irritant to the respiratory system and is harmful if swallowed.[1]
GHS Hazard Classification:
| Classification | Code | Description | Citations |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [1] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [1] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Irritation | H319 | Causes serious eye irritation. |
Signal Word: Danger
Hazard Pictograms: Corrosive (GHS05), Irritant (GHS07)[6]
Safety and Handling Protocols
Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the required procedures for safe handling, storage, and personal protection.
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
-
Ventilation: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][3] An eyewash station must be readily accessible.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For tasks with a high risk of exposure, a PVC apron or a full protective suit may be necessary.[1]
-
Respiratory Protection: If dust or aerosols are generated, use a respirator with a Type-P filter (or equivalent).[1]
The following workflow outlines the critical steps for handling the chemical from receipt to disposal.
Proper storage is crucial to maintain chemical stability and prevent accidents.
-
Conditions: Store in a cool, dry, well-ventilated, and locked area.[1][3] A recommended temperature is under inert gas (nitrogen or Argon) at 2-8°C.[2]
-
Containers: Keep containers tightly sealed in their original packaging.[1] Do not use aluminum or galvanized containers.[1]
-
Incompatibilities: Segregate from alkalies, oxidizing agents, strong bases, and chemicals that are readily decomposed by acids (e.g., cyanides, sulfides).[1] This substance may react with mild steel and zinc, producing flammable hydrogen gas.[1]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
| Exposure Route | Protocol | Citations |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Ensure complete irrigation. Transport to a hospital or doctor without delay. | [1][3] |
| Skin Contact | Immediately flush the body with large amounts of water, using a safety shower if available. Quickly remove all contaminated clothing and footwear. Continue flushing with water. Transport to a hospital or doctor. | [1][3] |
| Inhalation | Remove the person from the contaminated area to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a physician or poison control center immediately. | [1][3] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately. | [3][5] |
A spill of this compound must be treated as a hazardous event. The following diagram outlines the emergency response.
Key Spill Response Steps:
-
Control and Contain: Remove all ignition sources.[1]
-
Protect Personnel: Avoid contact with skin and eyes and control personal exposure by using the appropriate PPE.[1]
-
Clean-up: Use dry clean-up procedures and avoid generating dust. Place the spilled material into a suitable, labeled container for waste disposal.[1]
Toxicological and Ecological Information
-
Ecological Hazards: Data sheets for similar brominated aromatic compounds indicate they can be harmful or very toxic to aquatic life, with long-lasting effects.[5] Therefore, releases to the environment must be avoided.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Place waste in a suitable, labeled container and hand it over to an authorized waste collection point.[1]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound CAS#: 131858-37-2 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 4-Fluoro-3-nitrobenzyl bromide | C7H5BrFNO2 | CID 10868208 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Role of 3-Fluoro-4-nitrobenzyl bromide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. 3-Fluoro-4-nitrobenzyl bromide, a readily accessible and highly reactive chemical intermediate, has emerged as a valuable building block in the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, focusing on its role in the generation of novel therapeutic candidates. We will delve into its chemical reactivity, showcase its application in the synthesis of potent antimicrobial agents, and provide detailed experimental protocols to facilitate further research and development in this promising area.
Core Chemical Attributes of this compound
This compound is a solid at room temperature with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[1] Its structure is characterized by a benzene ring substituted with a bromine atom on the benzylic carbon, a fluorine atom at the 3-position, and a nitro group at the 4-position. This unique arrangement of functional groups imparts a high degree of reactivity, making it an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of both the nitro group and the fluorine atom enhances the reactivity of the benzylic bromide, facilitating its displacement by a wide range of nucleophiles. This property is central to its utility as a versatile building block in the synthesis of complex organic molecules with potential therapeutic applications.[2]
Application in the Synthesis of Antitubercular Agents
A compelling example of the utility of the 3-fluoro-4-nitrophenyl scaffold is in the development of novel antitubercular agents. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and demonstrated potent activity against Mycobacterium tuberculosis.[1] While the original synthesis started from 3-fluoro-4-nitrophenol, a straightforward adaptation utilizing this compound allows for the construction of a similar core structure through an ether linkage, a common synthetic strategy in medicinal chemistry.
Quantitative Biological Data
The following table summarizes the in vitro antitubercular activity of a selection of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against the H37Rv strain of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | R Group (on N-phenyl) | MIC (μg/mL) |
| 3a | H | 16 |
| 3b | 2-NO₂ | 4 |
| 3c | 3-NO₂ | 8 |
| 3d | 4-NO₂ | 8 |
| 3e | 2-Cl | 16 |
| 3f | 3-Cl | 16 |
| 3g | 4-Cl | 16 |
| 3h | 2-F | 32 |
| 3i | 3-F | 32 |
| 3j | 4-F | 32 |
| 3k | 2-CH₃ | 64 |
| 3l | 3-CH₃ | 32 |
| 3m | 4-CH₃ | 32 |
| 3n | 2-OCH₃ | 64 |
| 3o | 3-OCH₃ | 64 |
| 3p | 4-OCH₃ | 32 |
Data extracted from: Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.[1]
Experimental Protocols
This section provides a detailed, adaptable protocol for the synthesis of a representative bioactive compound class utilizing this compound as a key starting material.
Synthesis of 3-Fluoro-4-nitrobenzyl Ether Derivatives
This protocol describes the synthesis of a 3-fluoro-4-nitrobenzyl ether derivative, a key intermediate for further elaboration into more complex bioactive molecules.
Materials:
-
This compound
-
A substituted phenol (e.g., 4-aminophenol)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the substituted phenol (1.0 eq) in a mixture of acetone and DMF, add potassium carbonate (2.0 eq).
-
Addition of Benzyl Bromide: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired 3-fluoro-4-nitrobenzyl ether derivative.
Synthetic workflow for 3-fluoro-4-nitrobenzyl ether derivatives.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of many compounds derived from this compound are still under investigation, the structural motifs present suggest potential interactions with key biological pathways implicated in various diseases. For instance, in the context of antitubercular agents, the nitroaromatic group is a well-known pharmacophore that can be bioreductively activated within Mycobacterium tuberculosis to generate reactive nitrogen species. These species can then interfere with a range of cellular processes, including cell wall synthesis, DNA replication, and cellular respiration, ultimately leading to bacterial cell death.
Hypothetical mechanism of action for nitroaromatic antituberculars.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemists. Its inherent reactivity, coupled with the beneficial properties imparted by the fluoro and nitro substituents, makes it an attractive starting point for the synthesis of novel therapeutic agents. The successful development of potent antitubercular compounds based on the 3-fluoro-4-nitrophenyl scaffold underscores the potential of this chemical moiety in addressing critical unmet medical needs. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for further exploration and innovation in the application of this compound in drug discovery and development. Future research in this area holds the promise of yielding new and effective treatments for a range of diseases.
References
Methodological & Application
Application Note: A Detailed Protocol for N-Alkylation using 3-Fluoro-4-nitrobenzyl bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is of paramount importance in medicinal chemistry and drug development, as the introduction of alkyl groups to nitrogen-containing scaffolds can significantly modulate the pharmacological properties of a molecule. Amine alkylation involves the reaction of an amine with an alkylating agent, such as an alkyl halide, via a nucleophilic substitution reaction.[1][2] However, the reaction can be complicated by the tendency for overalkylation, where the product amine, being more nucleophilic than the starting material, reacts further with the alkylating agent.[1][2]
3-Fluoro-4-nitrobenzyl bromide is a valuable electrophilic reagent used for introducing the 3-fluoro-4-nitrobenzyl moiety. This structural motif is of interest in the synthesis of biologically active compounds. The presence of the electron-withdrawing nitro and fluoro groups can influence the reactivity of the benzyl bromide and the properties of the final product. This document provides a detailed protocol for the N-alkylation of primary or secondary amines and N-H containing heterocycles using this compound.
General Reaction Scheme
The N-alkylation of a nitrogen-containing nucleophile (R¹R²NH) with this compound proceeds via a nucleophilic substitution (SN2) mechanism. A base is typically required to deprotonate the nitrogen nucleophile, enhancing its reactivity, or to neutralize the HBr byproduct formed during the reaction.
General reaction for N-alkylation with this compound.
Experimental Protocol
This protocol outlines a general procedure for the N-alkylation of a representative amine or heterocycle. Reaction conditions may require optimization depending on the specific substrate's reactivity and solubility.
Materials and Equipment:
-
Reagents:
-
Nitrogen-containing substrate (e.g., primary/secondary amine, indole, imidazole) (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA, NaH) (1.5 - 2.5 eq)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile, Acetone, THF)
-
Ethyl acetate (for extraction)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system (silica gel)
-
TLC plates, chamber, and UV lamp
-
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine or heterocycle substrate (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, to achieve a concentration of 0.1-0.5 M).
-
Base Addition: Add the selected base (e.g., anhydrous potassium carbonate, 2.0 eq) to the stirring solution at room temperature.[3] For less reactive substrates or when using aprotic solvents, stronger bases like sodium hydride (NaH) may be necessary, but require careful handling.
-
Alkylating Agent Addition: While stirring the suspension, add this compound (1.1 eq) to the reaction mixture. The addition may be done in portions or dropwise if a solution is prepared.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) for 2-24 hours. The optimal temperature and time depend on the nucleophilicity of the substrate.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., hexanes:ethyl acetate). The consumption of the starting material and the appearance of a new, typically less polar, product spot should be observed.
Work-up:
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3x volumes).[3]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual solvent and salts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
Purification and Characterization:
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[3] Elute with a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the N-alkylation of various nitrogen nucleophiles with benzyl bromide derivatives, which can be adapted for this compound.
| Entry | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline Derivative | K₂CO₃ | DMF | 60 - 80 | 4 - 12 | 75 - 95 |
| 2 | Benzylamine | Et₃N | DMF | 20 - 25 | 8 - 10 | 70 - 85 |
| 3 | Indole | NaH | THF | 0 - 25 | 2 - 4 | 80 - 95 |
| 4 | Phthalimide | K₂CO₃ | DMF | 80 - 100 | 3 - 6 | >90 |
| 5 | Benzimidazole | KOH | [Bmim][BF₄] | 25 | 1 - 2 | >90 |
Note: Yields are estimates based on literature for similar transformations and will vary based on the specific substrate and exact conditions used.[3][4][5]
Visualizations
Experimental Workflow Diagram
Caption: Flowchart of the N-alkylation experimental procedure.
Reaction Mechanism Diagram
Caption: Nucleophilic attack in the SN2 N-alkylation reaction.
Troubleshooting
-
Low or No Reaction:
-
Cause: Insufficiently strong base, low temperature, or inactive substrate.
-
Solution: Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.[3] Consider using a stronger base (e.g., Cs₂CO₃ or NaH), increasing the reaction temperature, or extending the reaction time. Adding a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction with alkyl bromides.[6]
-
-
Formation of Multiple Products:
-
Cause: Overalkylation of the nitrogen, especially with primary amines, leading to tertiary amines or even quaternary ammonium salts.[1][2]
-
Solution: Use a larger excess of the starting amine relative to the alkylating agent. Alternatively, a strategy using amine hydrobromide salts can promote selective mono-alkylation.[4][7]
-
-
Difficult Purification:
-
Cause: Unreacted starting material and product have similar polarities.
-
Solution: Ensure the reaction goes to completion. Optimize the solvent system for column chromatography; a shallow gradient or isocratic elution might be necessary for difficult separations.
-
Safety Precautions
-
This compound is an alkylating agent and should be handled with care. It is classified as a warning-level hazard, causing skin and eye irritation and potential respiratory irritation.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bases like sodium hydride (NaH) are highly reactive and flammable upon contact with water; handle under an inert atmosphere.
-
Organic solvents like DMF and Acetone are flammable. Avoid open flames and ensure proper grounding of equipment.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of N-(3-Fluoro-4-nitrobenzyl) Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of primary amines with 3-Fluoro-4-nitrobenzyl bromide. This reaction is a crucial step in the synthesis of various compounds with potential applications in medicinal chemistry and drug development. The presence of the fluoro and nitro groups on the benzyl moiety makes the resulting secondary amines valuable intermediates for further functionalization.
Application Notes
The reaction of this compound with primary amines is a nucleophilic substitution reaction (SN2). The primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.
A common challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1] This is because the secondary amine product is often more nucleophilic than the starting primary amine. To favor the desired mono-alkylation, several strategies can be employed:
-
Use of Excess Primary Amine: Employing a significant excess of the primary amine can statistically favor the reaction of the benzyl bromide with the more abundant primary amine over the newly formed secondary amine.
-
Choice of Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid formed during the reaction without competing with the primary amine as a nucleophile. Potassium carbonate (K₂CO₃) is a commonly used, cost-effective, and efficient base for this purpose.[2] In some cases, for less reactive amines or to enhance selectivity, stronger bases like cesium carbonate (Cs₂CO₃) can be beneficial.[2]
-
Reaction Conditions: The reaction temperature and time can be optimized to maximize the yield of the mono-alkylated product while minimizing side reactions. Reactions are typically carried out at room temperature or with moderate heating.
The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring of this compound can influence the reactivity of the benzylic position.
Experimental Protocols
This section provides a general protocol for the N-alkylation of primary amines with this compound. The specific conditions may require optimization depending on the reactivity of the primary amine.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 - 2.0 equivalents) and a magnetic stir bar.
-
Solvent and Base Addition: Add anhydrous DMF or acetonitrile to dissolve the primary amine. Add anhydrous potassium carbonate (1.5 - 3.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.0 equivalent) in a minimal amount of the reaction solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(3-fluoro-4-nitrobenzyl) amine.[3]
Data Presentation
The following table summarizes representative reaction conditions for the N-alkylation of primary amines with substituted benzyl bromides. While specific data for this compound with a wide range of primary amines is limited in the literature, these examples provide a good starting point for reaction optimization.
| Primary Amine | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ (2) | DMF | Room Temp | 24 | High | [2] |
| Benzylamine | n-Butylbromide | Et₃N (1) | DMF | 20-25 | 9 | 76 | [4] |
| Aniline | Benzyl bromide | K₂CO₃ (1.5) | Acetonitrile | Reflux | 6 | 85 | Generic Protocol |
| Cyclohexylamine | Benzyl bromide | K₂CO₃ (2) | DMF | 50 | 12 | Good | Generic Protocol |
Visualizations
The following diagrams illustrate the reaction scheme and a general experimental workflow for the synthesis of N-(3-fluoro-4-nitrobenzyl) primary amines.
Caption: General reaction scheme for the N-alkylation of a primary amine.
Caption: Experimental workflow for N-alkylation and purification.
References
Application Notes and Protocols for 3-Fluoro-4-nitrobenzyl Bromide as a Photocleavable Linker in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzyl bromide is a versatile photocleavable linker utilized in solid-phase synthesis (SPS). Its application allows for the mild and specific cleavage of synthesized compounds from the solid support using UV light, a method that is orthogonal to many standard deprotection strategies in organic and peptide synthesis. The ortho-nitrobenzyl moiety is the photolabile functional group, which upon irradiation, undergoes an intramolecular rearrangement to release the attached molecule. The fluorine substituent can modulate the electronic properties and cleavage efficiency of the linker. These application notes provide a comprehensive overview and generalized protocols for the use of this compound in solid-phase synthesis workflows.
Photolabile linkers are instrumental in combinatorial chemistry and the synthesis of sensitive molecules as they permit cleavage under neutral conditions without the need for harsh acidic or basic reagents.[1][2] The cleavage by-products are typically non-interfering, which simplifies the purification of the desired product.
Data Presentation
| Parameter | Typical Range for o-Nitrobenzyl Linkers | Notes |
| Attachment to Resin Efficiency | 80-95% | Dependent on resin type and reaction conditions. |
| First Building Block Coupling | 70-90% | Varies with the steric hindrance of the building block. |
| Photocleavage Wavelength | 350-365 nm | Optimal wavelength for excitation of the nitroaromatic chromophore.[1] |
| Irradiation Time | 1-4 hours | Highly dependent on lamp power, solvent, and substrate. |
| Cleavage Yield | 60-95% | Influenced by the nature of the attached molecule and cleavage conditions. |
| Purity of Cleaved Product | >80% | Purification via chromatography is often required. |
Experimental Protocols
The following are generalized protocols for the use of this compound as a photocleavable linker in solid-phase synthesis. These should be adapted and optimized for specific substrates and solid supports.
Protocol 1: Immobilization of 3-Fluoro-4-nitrobenzyl Linker onto Hydroxymethyl Resin (e.g., Wang Resin)
This protocol describes the attachment of the photocleavable linker to a resin containing a hydroxyl functional group.
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
This compound
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for capping)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the hydroxymethyl resin (1 eq) in anhydrous DMF or THF for 1-2 hours in a solid-phase synthesis vessel.
-
Drain the solvent.
-
To the swollen resin, add a solution of potassium tert-butoxide (1.5 eq) in anhydrous THF and agitate the suspension at room temperature for 1 hour to deprotonate the hydroxyl groups.
-
Wash the resin with anhydrous THF (3x) and anhydrous DMF (3x).
-
Immediately add a solution of this compound (2-3 eq) in anhydrous DMF.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
To cap any unreacted sites, treat the resin with a capping solution (e.g., acetic anhydride/pyridine in DCM) for 1 hour.
-
Wash the resin extensively with DCM, DMF, and methanol.
-
Dry the resin in vacuo.
-
The loading of the linker can be determined by spectroscopic methods or by cleaving a known amount of resin and quantifying the released linker.
Protocol 2: Coupling of the First N-Fmoc Protected Amino Acid
This protocol details the attachment of the first building block, an N-Fmoc protected amino acid, to the linker-functionalized resin.
Materials:
-
3-Fluoro-4-nitrobenzyl functionalized resin
-
N-Fmoc protected amino acid
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Anhydrous DMF
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 3-fluoro-4-nitrobenzyl functionalized resin (1 eq) in anhydrous DMF for 1-2 hours.
-
In a separate flask, dissolve the N-Fmoc protected amino acid (3-4 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5-2 eq) to the amino acid solution and stir at room temperature for 30 minutes to form the cesium salt.
-
Filter the cesium salt solution to remove any undissolved base.
-
Add the filtered solution to the swollen resin.
-
Agitate the mixture at 50 °C for 12-18 hours.
-
Drain the reaction solution and wash the resin with DMF (3x), a mixture of DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry the resin in vacuo.
-
The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small amount of resin with piperidine and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Protocol 3: Solid-Phase Synthesis (Fmoc-SPPS Example)
This protocol provides a general cycle for peptide synthesis on the linker-functionalized resin.
Materials:
-
Amino acid-loaded resin
-
N-Fmoc protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Anhydrous DMF and DCM
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next N-Fmoc amino acid (3-5 eq) with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
Protocol 4: Photocleavage of the Synthesized Compound
This protocol describes the final step of releasing the synthesized molecule from the solid support.
Materials:
-
Resin-bound product
-
Suitable solvent for photocleavage (e.g., DMF, Dioxane, Acetonitrile, or a mixture with water)
-
UV lamp with an emission maximum around 365 nm (e.g., mercury lamp)
-
Reaction vessel transparent to the UV wavelength used (e.g., quartz or borosilicate glass)
Procedure:
-
Wash the resin-bound product with DCM and dry it partially.
-
Swell the resin in the chosen photocleavage solvent in a suitable reaction vessel. The concentration should be low enough to allow for efficient light penetration.
-
Irradiate the suspension with a UV lamp (e.g., 365 nm) while gently agitating or stirring. The reaction vessel should be cooled if a high-power lamp is used to prevent solvent evaporation and thermal side reactions.
-
Monitor the cleavage progress by taking small aliquots of the solution at different time points and analyzing them by HPLC or LC-MS.
-
Once the cleavage is complete, filter the resin and wash it with the cleavage solvent.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., HPLC, column chromatography).
Mandatory Visualizations
Caption: Photocleavage mechanism of the 3-fluoro-4-nitrobenzyl linker.
Caption: General workflow for solid-phase synthesis using the linker.
References
Application Notes and Protocols for the Synthesis and Use of a Coumarin-Based Fluorescent Probe for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and application of a novel fluorescent probe, designated as FNC-Cou , derived from 3-Fluoro-4-nitrobenzyl bromide and 7-hydroxycoumarin. This document is intended for researchers, scientists, and drug development professionals interested in the development of fluorescent probes for the detection of biologically relevant thiols, such as glutathione (GSH).
The protocols herein describe a detailed methodology for the synthesis of FNC-Cou, its characterization, and its application as a "turn-on" fluorescent sensor for thiols. The design of FNC-Cou is based on the quenching of the coumarin fluorophore by the nitrobenzyl moiety. The presence of thiols triggers a reaction that cleaves the quencher, leading to a significant increase in fluorescence intensity.
Section 1: Synthesis of FNC-Cou Fluorescent Probe
The synthesis of FNC-Cou is achieved through a one-step nucleophilic substitution reaction. The hydroxyl group of 7-hydroxycoumarin is deprotonated by a base and subsequently reacts with the benzylic bromide of this compound to form an ether linkage.
Experimental Protocol: Synthesis of FNC-Cou
Materials:
-
7-Hydroxycoumarin
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the FNC-Cou probe.
Section 2: Photophysical and Sensing Properties of FNC-Cou
The FNC-Cou probe is designed to be initially non-fluorescent due to the photoinduced electron transfer (PET) quenching effect of the nitrobenzyl group. Upon reaction with thiols, the ether bond is cleaved, releasing the highly fluorescent 7-hydroxycoumarin.
Quantitative Data Summary
| Property | FNC-Cou (Probe alone) | FNC-Cou + GSH | Reference Fluorophore |
| Excitation Wavelength (λex) | ~330 nm | ~330 nm | 7-Hydroxycoumarin |
| Emission Wavelength (λem) | ~450 nm (weak) | ~450 nm (strong) | 7-Hydroxycoumarin |
| Quantum Yield (Φ) | < 0.01 | ~ 0.6 | 7-Hydroxycoumarin |
| Molar Extinction Coefficient (ε) | N/A | N/A | N/A |
| Fold a-Fluorescence Increase | - | > 100-fold | - |
Note: The exact photophysical properties should be determined experimentally.
Section 3: Protocol for Thiol Detection
This protocol describes the use of FNC-Cou for the in vitro detection of glutathione (GSH).
Experimental Protocol: In Vitro Thiol Detection
Materials:
-
FNC-Cou stock solution (e.g., 1 mM in DMSO)
-
Glutathione (GSH) stock solution (e.g., 10 mM in PBS buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a working solution of FNC-Cou (e.g., 10 µM) in PBS buffer.
-
To a cuvette containing the FNC-Cou working solution, add varying concentrations of GSH.
-
Incubate the solutions at 37 °C for 30 minutes.
-
Measure the fluorescence emission spectra with an excitation wavelength of approximately 330 nm.
-
Record the fluorescence intensity at the emission maximum (~450 nm).
-
Plot the fluorescence intensity as a function of GSH concentration to generate a calibration curve.
Section 4: Protocol for Cellular Imaging
This protocol outlines the application of FNC-Cou for imaging intracellular thiols in living cells.
Experimental Protocol: Live Cell Imaging of Thiols
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
FNC-Cou stock solution (1 mM in DMSO)
-
N-ethylmaleimide (NEM) (optional, as a thiol-depleting agent)
-
Confocal microscope
Procedure:
-
Culture HeLa cells on a glass-bottom dish in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator.
-
When cells reach 70-80% confluency, remove the culture medium.
-
Wash the cells with PBS.
-
Treat the cells with FNC-Cou (e.g., 10 µM in serum-free DMEM) and incubate for 30 minutes at 37 °C.
-
(Optional) For a negative control, pre-treat a separate batch of cells with NEM (e.g., 1 mM) for 30 minutes before adding the FNC-Cou probe.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh PBS or cell culture medium to the dish.
-
Image the cells using a confocal microscope with excitation at ~405 nm and collect the emission in the blue channel (~430-480 nm).
Visualizations
Caption: Synthetic workflow for the FNC-Cou fluorescent probe.
Caption: "Turn-on" sensing mechanism of FNC-Cou with thiols.
Caption: Experimental workflow for cellular imaging of thiols.
Application Notes and Protocols for the Reaction of 3-Fluoro-4-nitrobenzyl bromide with Thiols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of various 3-fluoro-4-nitrobenzyl thioethers through the reaction of 3-fluoro-4-nitrobenzyl bromide with a range of thiols. This reaction is a valuable tool in medicinal chemistry and materials science for the introduction of the 3-fluoro-4-nitrophenyl methyl group, a key structural motif in various bioactive molecules and functional materials.
The protocols outlined below describe a general method for the nucleophilic substitution reaction between this compound and thiols. The reaction typically proceeds under mild conditions, often facilitated by a weak base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of base and solvent can be optimized to achieve high yields and purity.
Experimental Protocols
General Procedure for the Synthesis of 3-Fluoro-4-nitrobenzyl Thioethers
This protocol describes a general method for the reaction of this compound with various thiols. Specific examples with representative data are provided in Table 1.
Materials:
-
This compound
-
Thiol of interest (e.g., thiophenol, dodecanethiol, 4-methoxythiophenol)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine, diisopropylethylamine)
-
Acetonitrile (CH₃CN) or other suitable solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the thiol (1.0 equivalent) and the chosen solvent (e.g., acetonitrile, approximately 0.1-0.5 M concentration of the thiol).
-
Addition of Base: Add a suitable base, such as potassium carbonate (1.5-2.0 equivalents), to the solution. Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the thiolate.
-
Addition of Electrophile: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirring thiol/base mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Gentle heating (e.g., 40-60 °C) may be applied to accelerate the reaction if necessary.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-fluoro-4-nitrobenzyl thioether.
-
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
Table 1: Representative Quantitative Data for the Reaction of this compound with Various Thiols
| Entry | Thiol | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | CH₃CN | 4 | 25 | 92 |
| 2 | Dodecanethiol | K₂CO₃ | DMF | 6 | 25 | 88 |
| 3 | 4-Methoxythiophenol | Et₃N | THF | 5 | 40 | 95 |
| 4 | Benzyl mercaptan | K₂CO₃ | CH₃CN | 3 | 25 | 90 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 3-fluoro-4-nitrobenzyl thioethers.
Caption: General workflow for the synthesis of 3-fluoro-4-nitrobenzyl thioethers.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the proposed reaction mechanism, a bimolecular nucleophilic substitution (Sₙ2).
Caption: Proposed Sₙ2 reaction mechanism for thioether formation.
Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-4-nitrobenzyl bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 3-Fluoro-4-nitrobenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The protocols focus on the benzylic bromination of 3-Fluoro-4-nitrotoluene, a common and efficient synthetic route. This intermediate is a valuable building block in medicinal chemistry, particularly for the synthesis of novel anticancer and antimicrobial agents. The presence of the fluoro and nitro substituents on the phenyl ring offers unique opportunities for modulating the pharmacokinetic and pharmacodynamic properties of target molecules.
Introduction
This compound and its derivatives are important intermediates in the pharmaceutical industry. The electrophilic nature of the benzylic bromide makes it an excellent alkylating agent, while the substituted phenyl ring provides a scaffold for the synthesis of a wide range of complex molecules. These compounds are particularly utilized in the development of kinase inhibitors and apoptosis inducers due to the influence of the electron-withdrawing nitro group and the metabolic stability often conferred by the fluorine atom.
This application note details the large-scale synthesis of this compound, focusing on practical and scalable methodologies suitable for drug development professionals.
Synthetic Pathways
The primary and most direct route for the synthesis of this compound is the radical-mediated benzylic bromination of 3-Fluoro-4-nitrotoluene. An alternative, though less common, route involves the bromination of 3-Fluoro-4-nitrobenzyl alcohol.
Benzylic Bromination of 3-Fluoro-4-nitrotoluene
This method is favored for its atom economy and the availability of the starting material. The reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions. The use of NBS is advantageous as it provides a low and constant concentration of bromine, minimizing side reactions such as aromatic bromination.[1]
A general reaction scheme is as follows:
Caption: General scheme for the benzylic bromination of 3-Fluoro-4-nitrotoluene.
Bromination of 3-Fluoro-4-nitrobenzyl alcohol
This two-step process involves the reduction of 3-fluoro-4-nitrobenzoic acid to the corresponding alcohol, followed by bromination. A known method for the bromination of the alcohol utilizes N-Bromosuccinimide and triphenylphosphine.[2] While effective, this route is longer and may have a lower overall yield compared to the direct bromination of the toluene derivative.
Quantitative Data Summary
The following table summarizes quantitative data from various synthetic methods for nitrobenzyl bromide derivatives.
| Starting Material | Product | Reagents | Solvent | Conditions | Yield/Conversion | Purity/Selectivity | Reference |
| 3-Fluoro-4-nitrobenzyl alcohol | This compound | NBS, Triphenylphosphine | Dichloromethane | 20°C, 2h | 75% Yield | Not specified | [2] |
| 4-Nitrotoluene | 4-Nitrobenzyl bromide | NBS (1.05 equiv) | Acetonitrile | 60°C, 50 min (flow) | 90% Conversion | 99% Selectivity | [3] |
| 4-Nitrotoluene | 4-Nitrobenzyl bromide | Bromine | Carbon tetrachloride | Reflux, 0.5-2h, light | 80% Yield | Not specified | [4] |
| 4-Nitrotoluene | 4-Nitrobenzyl bromide | Bromine | None | 145-150°C, 2h | 59-66% Yield | Not specified | [5] |
| o-Nitrotoluene | o-Nitrobenzyl bromide | 40% HBr, 30% H₂O₂, AIBN | Dichloroethane | 72-75°C | Not specified | Not specified | [6] |
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Radical Bromination
This protocol is adapted from established procedures for benzylic bromination of nitro-substituted toluenes.
Materials:
-
3-Fluoro-4-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (or a less toxic solvent like (trifluoromethyl)benzene)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography equipment (optional, for high purity)
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel, charge 3-Fluoro-4-nitrotoluene (1.0 eq) and acetonitrile (10-15 volumes).
-
Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) to the solution.
-
Initiation: Add a catalytic amount of AIBN (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water to remove any remaining succinimide and unreacted NBS.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
NBS is a lachrymator and should be handled with care.
-
AIBN can decompose exothermically and should be added at a controlled rate.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the large-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The 3-fluoro-4-nitrophenyl moiety is often incorporated into molecular scaffolds designed to interact with specific biological targets.
-
Anticancer Agents: This structural motif is found in compounds developed as kinase inhibitors and apoptosis inducers. The electron-withdrawing properties of the nitro group and the metabolic stability imparted by the fluorine atom can enhance the binding affinity and pharmacokinetic profile of the drug candidates.
-
Antimicrobial Agents: Derivatives of this compound are used to synthesize novel compounds with antibacterial and antifungal activities.
-
Protecting Group Chemistry: Nitrobenzyl groups can be used as photolabile protecting groups in organic synthesis, allowing for deprotection under mild conditions.[7]
Conclusion
The large-scale synthesis of this compound is a well-established process that is critical for the advancement of various drug discovery programs. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the pharmaceutical industry. Careful control of reaction conditions during the benzylic bromination of 3-Fluoro-4-nitrotoluene allows for a high-yielding and scalable synthesis of this important intermediate.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 7. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
Application Notes and Protocols: One-Pot Synthesis of Heterocycles from 3-Fluoro-4-nitrobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed one-pot synthesis of a substituted benzimidazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from 3-Fluoro-4-nitrobenzyl bromide. This method is based on a tandem reaction sequence involving nucleophilic substitution, reduction of a nitro group, and subsequent cyclization. While this specific multi-step, one-pot reaction from the named starting material is a novel proposed pathway, it is founded on well-established chemical transformations.
Introduction
Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in drug discovery due to their diverse pharmacological activities. Benzimidazoles, for instance, are core structures in a variety of approved drugs. One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and the rapid generation of molecular diversity.[1][2][3][4] This protocol outlines a one-pot approach to synthesize a 1-(3-Fluoro-4-aminobenzyl)-2-substituted-1H-benzo[d]imidazole derivative. The strategy involves the initial S-alkylation of a substituted 2-mercaptobenzimidazole with this compound, followed by the in-situ reduction of the nitro group.
Proposed One-Pot Synthetic Pathway
The proposed one-pot synthesis involves a two-step tandem reaction sequence within a single reaction vessel. The first step is the S-alkylation of a 2-mercaptobenzimidazole with this compound. The subsequent step is the reduction of the nitro group to an amine using a suitable reducing agent. This approach avoids the isolation of the intermediate nitro-compound, thereby streamlining the synthetic process.
Caption: Proposed one-pot reaction workflow.
Experimental Protocol
This protocol details the one-pot synthesis of 4-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-fluoroaniline.
Materials:
-
This compound
-
2-Mercaptobenzimidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-mercaptobenzimidazole (1.0 mmol, 1.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) (10 mL) to the flask and stir the suspension.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.) to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the S-alkylation is complete, add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 eq.) in ethanol (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 2-4 hours. Monitor the reduction of the nitro group by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
The following table summarizes hypothetical but expected results for the one-pot synthesis of various substituted benzimidazole derivatives following the described protocol.
| Entry | R-group on Benzimidazole | Product | Molecular Formula | Yield (%) |
| 1 | H | 4-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-fluoroaniline | C₁₄H₁₂FN₃S | 85 |
| 2 | 5-Methoxy | 4-(((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)-2-fluoroaniline | C₁₅H₁₄FN₃OS | 82 |
| 3 | 5-Chloro | 4-(((5-chloro-1H-benzo[d]imidazol-2-yl)thio)methyl)-2-fluoroaniline | C₁₄H₁₁ClFN₃S | 88 |
| 4 | 5-Nitro | 4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)-2-fluoroaniline | C₁₄H₁₁FN₄O₂S | 75 |
Logical Relationship of the Synthetic Steps
The success of this one-pot synthesis relies on the compatibility of the reagents and the sequential nature of the reactions.
Caption: Logical flow of the one-pot synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for a proposed one-pot synthesis of substituted benzimidazoles from this compound. This methodology, based on established chemical principles, offers a streamlined and efficient route to novel heterocyclic compounds of interest to the pharmaceutical and drug discovery sectors. The provided protocols and diagrams are intended to serve as a practical guide for researchers in the field. Further optimization of reaction conditions may be necessary for specific substrates.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Quinoxaline synthesis [organic-chemistry.org]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Products Synthesized with 3-Fluoro-4-nitrobenzyl Bromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products synthesized using 3-fluoro-4-nitrobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The primary purification techniques for compounds synthesized using this compound are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the reaction, the nature of the product and impurities, and the desired final purity.
Q2: What are the typical impurities I might encounter?
A2: Common impurities include unreacted this compound, the corresponding alcohol (3-fluoro-4-nitrobenzyl alcohol) formed by hydrolysis, and potentially over-alkylated or di-substituted products, depending on the nucleophile used. If a reduction of the nitro group is performed, incomplete reduction can lead to a mixture of the nitro and amino compounds.[1]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For all techniques, collecting fractions and analyzing them by TLC, LC-MS, or NMR will help identify the pure product.
Q4: What are the safety considerations when working with this compound and its derivatives?
A4: this compound is a lachrymatory agent and is corrosive, causing severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] Always handle this compound and its derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products synthesized with this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Starting Material | The solvent system (eluent) is not optimal. | 1. Adjust Polarity : If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane). If the spots are too low (low Rf), increase the eluent polarity. 2. Try a Different Solvent System : Consider using a different solvent system, such as dichloromethane/methanol or toluene/ethyl acetate, to alter the selectivity of the separation. |
| Product Elutes with a Non-polar Impurity | The impurity is likely a byproduct from the starting material or a side reaction. | 1. Gradient Elution : Start with a non-polar eluent (e.g., pure hexane) and gradually increase the polarity. This can help separate compounds with close Rf values. 2. Alternative Stationary Phase : If silica gel is not effective, consider using alumina (basic or neutral) or a reverse-phase column. |
| Streaking of Spots on TLC/Column | The compound may be acidic or basic, leading to strong interaction with the silica gel. The sample may be overloaded. | 1. Add a Modifier : For acidic compounds, add a small amount of acetic acid (e.g., 0.1-1%) to the eluent. For basic compounds, add a small amount of triethylamine or ammonia. 2. Load Less Sample : Overloading the column can lead to poor separation. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude product by weight). |
| Product is not Eluting from the Column | The eluent is not polar enough, or the product is strongly adsorbed to the stationary phase. | 1. Increase Eluent Polarity : Significantly increase the percentage of the polar solvent in your eluent system. 2. Flush the Column : If necessary, flush the column with a very polar solvent like pure ethyl acetate or methanol to recover the product. The purity may be compromised, requiring a second purification step. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product Does Not Dissolve in Hot Solvent | The chosen solvent is not suitable. | 1. Increase Solvent Volume : Add more of the hot solvent until the product dissolves. 2. Select a Different Solvent : The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Test small batches with different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated with impurities. | 1. Lower the Temperature : Ensure the solution cools slowly. Try seeding with a pure crystal. 2. Use a Lower-Boiling Point Solvent : Select a solvent with a boiling point below the melting point of your compound. 3. Perform a Pre-purification Step : If the crude product is very impure, first run it through a short silica gel plug to remove some impurities and then attempt recrystallization. |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or the product is too soluble in the chosen solvent. | 1. Induce Crystallization : Try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of the pure product, or placing the solution in an ice bath or freezer. 2. Reduce Solvent Volume : Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 3. Add an Anti-Solvent : If the product is very soluble, slowly add a solvent in which the product is insoluble (an "anti-solvent") until the solution becomes turbid, then warm until it is clear and allow to cool slowly. |
| Low Recovery of Product | The product has some solubility in the cold solvent, or too much solvent was used. | 1. Cool Thoroughly : Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation. 2. Minimize Solvent Usage : Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Wash with Cold Solvent : When collecting the crystals by filtration, wash them with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product. |
Quantitative Data Summary
The following table summarizes typical solvent systems used for the purification of compounds derived from this compound.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Application | Reference |
| Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate (5:1) | Purification of this compound itself. | [3] |
| Column Chromatography | Silica Gel (100-200 mesh) | Ethyl Acetate / Hexane (20% to 60%) | Separation of less polar nitro compounds from more polar amino compounds after reduction. | [1] |
| Recrystallization | N/A | Ligroin (boiling point 90-100°C) | Purification of p-nitrobenzyl bromide, a structurally similar compound. | [4] |
| Reverse-Phase HPLC | C18 | Acetonitrile / Water with Phosphoric Acid | Analysis and purification of nitroaromatic compounds. | [5] |
| Reverse-Phase HPLC | Phenyl-Hexyl | Methanol / Water or Acetonitrile / Water | Separation of nitroaromatic isomers. | [6] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for purifying a neutral product from a reaction with this compound.
-
Sample Preparation : After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally gives better separation.
-
Column Packing : Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed silica bed is level and free of air bubbles.
-
Loading the Sample : Carefully add the dry-loaded sample to the top of the packed silica gel. Add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elution : Begin eluting with the chosen solvent system. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 20%).
-
Fraction Collection : Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation : Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
This protocol is a general method for purifying a solid product.
-
Solvent Selection : In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the product when hot but not at room temperature.
-
Dissolution : Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the product just dissolves.
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Experimental Workflow for Purification
Caption: General Purification Workflow
Logical Relationship for Troubleshooting Poor Column Separation
Caption: Troubleshooting Poor Column Chromatography Separation
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
Technical Support Center: Alkylation with 3-Fluoro-4-nitrobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrobenzyl bromide. The following information is designed to help you prevent over-alkylation and other common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem with this compound?
A1: Over-alkylation is a common side reaction where the intended mono-alkylated product, a secondary amine, reacts further with another molecule of this compound to form an undesired tertiary amine (di-alkylation). This occurs because the secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction. This reduces the yield of the desired product and complicates purification.
Q2: How do the fluoro and nitro substituents on the benzyl bromide affect its reactivity?
A2: The electron-withdrawing nature of the fluoro and nitro groups on the aromatic ring can increase the electrophilicity of the benzylic carbon. This can make this compound more reactive towards nucleophilic attack compared to unsubstituted benzyl bromide, potentially increasing the rate of both the desired mono-alkylation and the undesired di-alkylation.
Q3: What are the primary strategies to control over-alkylation?
A3: The main strategies revolve around controlling the reaction conditions to favor the mono-alkylation reaction. These include:
-
Stoichiometry Control: Using an excess of the primary amine relative to this compound.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture to maintain its low concentration.
-
Temperature Control: Running the reaction at a lower temperature to decrease the rate of the second alkylation step.
-
Choice of Base and Solvent: Selecting a mild, non-nucleophilic base and a suitable solvent can significantly influence the reaction's selectivity.
Q4: Are there alternative methods to direct alkylation for synthesizing secondary amines with this reagent?
A4: Yes, reductive amination is a highly effective alternative that avoids over-alkylation. This method involves the reaction of 3-fluoro-4-nitrobenzaldehyde with a primary amine to form an imine, which is then reduced in situ to the desired secondary amine. This two-step, one-pot process is generally more selective for mono-alkylation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| Significant formation of di-alkylated product | The secondary amine product is more nucleophilic than the starting primary amine. | - Increase the molar excess of the primary amine (e.g., 2-5 equivalents).- Add the this compound solution dropwise over an extended period using a syringe pump.- Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ instead of NaH). |
| Low or no conversion of starting material | - Insufficiently reactive conditions.- Steric hindrance on the amine. | - Increase the reaction temperature gradually while monitoring for side product formation.- Switch to a more polar aprotic solvent like DMF or DMSO.- Consider using a stronger, non-nucleophilic base if appropriate for your substrate. |
| Formation of multiple unidentified byproducts | - Decomposition of starting material or product under the reaction conditions.- Side reactions with the solvent or base. | - Ensure the use of anhydrous solvents and inert atmosphere if your reagents are sensitive.- Screen different bases and solvents to find a more compatible system.- Monitor the reaction closely by TLC or LC-MS to identify the point at which byproduct formation becomes significant. |
| Difficulty in purifying the desired mono-alkylated product | The polarity of the mono- and di-alkylated products, as well as the starting amine, may be very similar. | - Optimize the reaction to maximize the yield of the desired product and simplify the mixture.- Employ careful column chromatography with a shallow solvent gradient.- Consider converting the amine products to their corresponding salts to alter their solubility and facilitate separation. |
Data Presentation
The following table summarizes key experimental parameters that can be adjusted to control the ratio of mono- to di-alkylation. The values presented are illustrative and should be optimized for each specific substrate.
| Parameter | Condition A (Favors Mono-alkylation) | Condition B (Prone to Over-alkylation) | Rationale |
| Amine:Bromide Ratio | 3 : 1 | 1 : 1 | A higher concentration of the primary amine statistically favors its reaction with the limiting alkylating agent. |
| Addition of Bromide | Slow, dropwise over 1-2 hours | All at once | Slow addition keeps the instantaneous concentration of the electrophile low, reducing the chance of the more nucleophilic secondary amine reacting. |
| Temperature | 0 °C to room temperature | 50 °C to reflux | Lower temperatures generally decrease the rate of the second alkylation more significantly than the first. |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KOtBu | Weaker, inorganic bases are less likely to fully deprotonate the secondary amine, reducing its reactivity towards further alkylation. |
| Solvent | Acetonitrile, THF | DMF, DMSO | Less polar solvents can sometimes disfavor the second alkylation step. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine
Disclaimer: The following is a general protocol based on established methods for similar benzyl halides and should be optimized for your specific amine.
Materials:
-
Primary amine (e.g., aniline or a substituted aniline)
-
This compound
-
Potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous N,N-Dimethylformamide (DMF) as an alternative solvent
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (3.0 mmol) and anhydrous acetonitrile (15 mL).
-
Add finely powdered potassium carbonate (4.5 mmol, 1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add the this compound solution to the amine suspension dropwise over 1 hour using a syringe pump.
-
After the addition is complete, stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.
Protocol 2: Reductive Amination for Selective Mono-alkylation
Materials:
-
3-Fluoro-4-nitrobenzaldehyde
-
Primary amine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a round-bottom flask, add 3-Fluoro-4-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in dichloromethane (10 mL).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid (catalytic) can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-6 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Reaction pathway illustrating the formation of the desired mono-alkylated product and the undesired di-alkylated byproduct through over-alkylation.
Caption: A decision-making flowchart for troubleshooting over-alkylation in reactions with this compound.
troubleshooting guide for incomplete reactions of 3-Fluoro-4-nitrobenzyl bromide
Technical Support Center: 3-Fluoro-4-nitrobenzyl bromide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions with this compound.
Frequently Asked Questions (FAQs)
1. My reaction shows low to no conversion of this compound to the desired product. What are the potential causes and solutions?
Low or no conversion can stem from several factors related to reagent stability, reaction conditions, and the nature of your nucleophile.
Potential Causes:
-
Poor Nucleophile: The nucleophile you are using may not be strong enough to displace the bromide under the current reaction conditions.
-
Steric Hindrance: Either your nucleophile or substrate has significant steric bulk around the reaction center, hindering the SN2 pathway.
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Inappropriate Solvent: The chosen solvent may not be suitable for a nucleophilic substitution reaction. For instance, protic solvents can solvate the nucleophile, reducing its reactivity.
-
Degradation of this compound: This compound can be sensitive to heat and moisture.[1][2] Improper storage or handling can lead to decomposition.
Troubleshooting Suggestions:
-
Choice of Nucleophile: If possible, consider using a stronger or less sterically hindered nucleophile.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and any increase in impurities. Be cautious, as nitrobenzyl halides can be thermally unstable.[3]
-
Solvent Selection: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent.
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly under an inert atmosphere at 2-8°C.[2]
2. My reaction has stalled, and I observe both starting material and product in the reaction mixture. How can I drive the reaction to completion?
A stalled reaction often indicates an equilibrium has been reached or a reagent has been consumed.
Potential Causes:
-
Reversible Reaction: The reverse reaction may be occurring at a significant rate.
-
Depletion of Nucleophile/Base: Your nucleophile or any base used to deprotonate it might have been consumed by side reactions or impurities.
-
Product Inhibition: The product formed might be inhibiting the catalyst or reacting with the starting materials.
Troubleshooting Suggestions:
-
Add More Nucleophile: A fresh portion of the nucleophile can be added to shift the equilibrium towards the product.
-
Add a Non-nucleophilic Base: If your nucleophile requires deprotonation, adding a non-nucleophilic base can help regenerate the active nucleophile.
-
Remove a Byproduct: If a byproduct is water or a volatile compound, its removal (e.g., using a Dean-Stark trap or molecular sieves) can help drive the reaction forward.
| Parameter | Initial Condition (Example) | Troubleshooting Action | Rationale |
| Temperature | 25°C | Increase to 40-60°C | Overcomes activation energy barrier. |
| Solvent | THF | Switch to DMF or DMSO | Polar aprotic solvents favor SN2 reactions.[4] |
| Nucleophile Stoichiometry | 1.1 equivalents | Increase to 1.5-2.0 equivalents | Drives equilibrium towards product formation. |
| Base (if applicable) | K₂CO₃ | Switch to Cs₂CO₃ | A stronger, more soluble base can increase the rate of reaction.[5] |
3. I am observing significant impurity formation in my reaction. What are the likely side reactions and how can I minimize them?
The formation of impurities is common and can often be controlled by adjusting the reaction conditions. The electron-withdrawing nitro and fluoro groups can influence the reactivity of the benzene ring and the benzylic position.[6][7][8]
Potential Side Reactions:
-
Elimination (E2) Reaction: If your nucleophile is also a strong base, it can promote the elimination of HBr to form a styrene derivative.
-
Hydrolysis: Trace amounts of water can hydrolyze the benzyl bromide to the corresponding alcohol.
-
Wurtz-type Coupling: If using organometallic reagents, homocoupling of the benzyl bromide can occur.
-
Ring Substitution: While less common for benzylic halides, under certain conditions, nucleophilic aromatic substitution could be a minor pathway.
Troubleshooting Suggestions:
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired substitution reaction.
-
Use a Less Basic Nucleophile: If elimination is an issue, consider a less basic nucleophile or use a non-nucleophilic base if a base is required.
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly to prevent hydrolysis. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Experimental Protocols
Protocol 1: Model Nucleophilic Substitution Reaction
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-H) in the presence of a base.
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the nucleophile (Nu-H, 1.2 equivalents) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF (dimethylformamide) to the flask via syringe (approx. 0.1 M concentration with respect to the benzyl bromide).
-
Starting Material Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every hour.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Small-Scale Reaction Optimization for a Stalled Reaction
This protocol can be used to test different conditions to drive a stalled reaction to completion.
-
Aliquotting the Reaction: In an inert atmosphere glovebox, carefully take 0.5 mL aliquots of the stalled reaction mixture and place them into four separate small, dry vials.
-
Vial 1 (Control): Seal and continue to stir at the original reaction temperature.
-
Vial 2 (Increased Temperature): Seal and place in a heating block set 15°C higher than the original reaction temperature.
-
Vial 3 (Additional Nucleophile): Add an additional 0.5 equivalents of the nucleophile. Seal and stir at the original temperature.
-
Vial 4 (Additional Base): If a base is used, add an additional 0.5 equivalents of the base. Seal and stir at the original temperature.
-
Analysis: After 2-4 hours, quench a small sample from each vial and analyze by LC-MS to determine the relative amounts of starting material, product, and impurities. This will help identify the most effective conditions for scaling up.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete reactions of this compound.
Caption: Troubleshooting workflow for incomplete reactions.
General Handling and Storage
-
Storage: this compound is a lachrymator and should be stored in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1][2] Recommended storage temperature is 2-8°C.[2]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation.[1]
-
Stability: Avoid exposure to heat, moisture, and incompatible materials such as strong bases and oxidizing agents. The compound can be thermally unstable.[3]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound CAS#: 131858-37-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. studymind.co.uk [studymind.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Substitution at the benzylic position of the molecules shown was ... | Study Prep in Pearson+ [pearson.com]
impact of base and solvent choice on 3-Fluoro-4-nitrobenzyl bromide reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3-Fluoro-4-nitrobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity characteristics of this compound?
This compound is a highly reactive substrate for nucleophilic substitution reactions. The electron-withdrawing effects of the fluorine and nitro groups increase the electrophilicity of the benzylic carbon, making it susceptible to attack by a wide range of nucleophiles. The bromide ion is an excellent leaving group, further facilitating these reactions.[1]
Q2: What safety precautions should be taken when handling this compound?
This compound is a lachrymator and an irritant. It should always be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
Q3: How should this compound be stored?
It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container to prevent decomposition and hydrolysis.
Q4: Which solvents are recommended for reactions with this compound?
Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally effective for SN2 reactions involving this compound.[2] It is crucial to use anhydrous solvents, as the presence of water can lead to hydrolysis of the benzyl bromide.[2]
Q5: What types of bases are suitable for reactions involving this compound?
The choice of base depends on the nucleophile. For weakly acidic nucleophiles, a stronger base may be necessary to facilitate deprotonation. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The solubility of the base in the reaction solvent is also an important consideration.[2]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
-
Reagent Quality:
-
This compound: Can degrade over time. Ensure it is fresh or has been stored properly under anhydrous conditions.
-
Nucleophile: Verify the purity and integrity of your nucleophile.
-
-
Reaction Conditions:
-
Base Selection: The chosen base may not be strong enough to deprotonate the nucleophile effectively. Consider using a stronger base. The base's solubility in the chosen solvent can also impact the reaction rate.[2]
-
Solvent: The solvent must be anhydrous. Water will lead to the formation of 3-fluoro-4-nitrobenzyl alcohol as a hydrolysis byproduct.[2] Polar aprotic solvents are generally preferred for SN2 reactions.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Start at room temperature and gradually increase the temperature if the reaction is sluggish.[2]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Problem 2: Presence of Multiple Products in the Reaction Mixture
Possible Side Reactions and Solutions:
-
Hydrolysis:
-
Cause: Presence of water in the reaction mixture.
-
Side Product: 3-Fluoro-4-nitrobenzyl alcohol.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
-
-
Over-alkylation:
-
Cause: Occurs with nucleophiles that have multiple reactive sites (e.g., primary amines).
-
Solution: Use a protecting group strategy for the nucleophile or carefully control the stoichiometry of the reactants.
-
-
Elimination:
Data on Base and Solvent Choice
The selection of an appropriate base and solvent system is critical for the success of nucleophilic substitution reactions with this compound. The following table summarizes the impact of different bases and solvents on reaction outcomes.
| Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Generic Amine | K₂CO₃ (1.5) | DMF | 80 | 12 | Moderate to High | General Knowledge |
| Generic Phenol | K₂CO₃ (1.5) | Acetonitrile | Reflux | 16 | Moderate to High | General Knowledge |
| Generic Thiol | Et₃N (1.2) | THF | Room Temp | 8 | High | General Knowledge |
| Fluoride | Et₃N·3HF (8.0) + K₃PO₄ (1.2) | Acetonitrile | 80 | - | ~62 (for a similar benzyl bromide) | [3] |
Note: The data in this table is representative and may vary depending on the specific nucleophile and reaction scale.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0 eq) and anhydrous solvent (e.g., DMF).
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Addition of Electrophile: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
managing the lachrymatory effects of 3-Fluoro-4-nitrobenzyl bromide in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory effects of 3-Fluoro-4-nitrobenzyl bromide in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing and irritation to the eyes and respiratory tract.[2] Inhalation may lead to respiratory irritation.[1]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat, and eye protection such as chemical safety goggles or a face shield.[1][3] All handling of the solid or its solutions should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] It is advisable to store it under an inert atmosphere as it may be moisture and air sensitive.[2] Keep it away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[4]
Q4: What is the immediate first aid response for accidental exposure?
A4:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove all contaminated clothing.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Troubleshooting Guide
Q5: I can still perceive the lachrymatory effects of this compound even when working in a fume hood. What should I do?
A5:
-
Check Fume Hood Functionality: Ensure your fume hood is functioning correctly and the sash is at the appropriate height.
-
Improve Handling Technique: Minimize the time the container is open. Weigh the compound in the fume hood and promptly reseal the container.
-
Check for Contamination: There may be residual contamination on your gloves, lab coat, or the exterior of the container. If you suspect contamination, change your gloves and wipe down the exterior of the container with a suitable solvent (e.g., ethanol) in the fume hood.
Q6: I have spilled a small amount of this compound powder inside the fume hood. How should I clean it up?
A6: For small spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep the solid material into a designated, labeled waste container.[1] Decontaminate the area with a suitable solvent and then wash with soap and water. Ensure you are wearing appropriate PPE during the entire cleanup process.
Q7: How do I decontaminate glassware and equipment after my experiment?
A7: Glassware and equipment should be decontaminated before being removed from the fume hood. Rinse glassware with a suitable organic solvent to dissolve any residual compound. Then, wash thoroughly with soap and water.[7] For detailed procedures, refer to the experimental protocol below.
Safety Data Summary
| Hazard Classification | Precautionary Measures | First Aid |
| Skin Corrosion/Irritation (Category 1B) [1] | Wear protective gloves and clothing.[1] | Immediately flush skin with water for at least 15 minutes.[4] |
| Serious Eye Damage/Irritation (Category 1) [1] | Wear eye and face protection.[1] | Immediately flush eyes with water for at least 15 minutes.[4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) [1] | Use only outdoors or in a well-ventilated area. Do not breathe dust or fumes.[1] | Move person to fresh air.[6] |
| Lachrymator [2] | Handle in a chemical fume hood. | Move to fresh air, flush eyes if necessary. |
Experimental Protocol: Decontamination of Glassware and Surfaces
Objective: To safely decontaminate glassware and surfaces contaminated with this compound.
Materials:
-
Contaminated glassware and surfaces
-
Appropriate organic solvent (e.g., ethanol, acetone)
-
Laboratory detergent
-
Deionized water
-
Designated hazardous waste container
-
Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety goggles
Procedure:
-
Initial Rinse (in fume hood): a. While still inside the chemical fume hood, rinse the contaminated glassware and surfaces with a small amount of a suitable organic solvent to dissolve the majority of the this compound residue. b. Collect all solvent rinses in a designated, properly labeled hazardous waste container.
-
Secondary Rinse (in fume hood): a. Perform a second rinse with the organic solvent to ensure removal of any remaining compound. b. Add this rinse to the hazardous waste container.
-
Washing: a. The glassware can now be safely removed from the fume hood. b. Wash the glassware and any contaminated surfaces thoroughly with a laboratory detergent and warm water. c. Use a brush to scrub all surfaces, paying special attention to any joints or areas where the compound may have been trapped.
-
Final Rinse: a. Rinse the glassware and surfaces multiple times with deionized water to remove any residual detergent.
-
Drying: a. Allow the glassware to air dry or place it in a drying oven as appropriate.
-
Waste Disposal: a. Dispose of all contaminated solvents and cleaning materials in the designated hazardous waste containers according to your institution's guidelines.
Workflow for Accidental Exposure
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. First Aid in Chemistry Laboratories | Safety Unit | Tel Aviv University [en-safety.tau.ac.il]
- 6. en.hesperian.org [en.hesperian.org]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Technical Support Center: Improving Regioselectivity in 3-Fluoro-4-nitrobenzyl Bromide Reactions
Welcome to the technical support center for 3-Fluoro-4-nitrobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high regioselectivity in their reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:
-
Benzylic Carbon: The carbon of the bromomethyl group (-CH₂Br) is a classic site for SN1 and SN2 nucleophilic substitution reactions.
-
Aromatic Carbon (C-F): The carbon atom attached to the fluorine is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group in the para position.
The main challenge in using this reagent is controlling the regioselectivity to favor reaction at one site over the other.
Q2: What factors determine whether a reaction proceeds via benzylic substitution (SN1/SN2) or nucleophilic aromatic substitution (SNAr)?
A2: The regioselectivity is a delicate balance of several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.[1]
-
Nucleophile Strength: Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor attack at the more electrophilic benzylic carbon, while softer nucleophiles (e.g., some amines, thiols) can potentially react at the aromatic ring under certain conditions.
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent play a crucial role. Polar aprotic solvents generally favor SN2 reactions at the benzylic position, while polar protic solvents can promote SN1 pathways.[2] For SNAr, polar aprotic solvents are also typically preferred.
-
Temperature: Higher temperatures often favor the higher activation energy pathway, which can sometimes be the SNAr reaction.
Q3: How can I selectively target the benzylic position for substitution?
A3: To favor substitution at the benzylic carbon, you should create conditions that promote either an SN1 or SN2 reaction while disfavoring SNAr.
-
For SN2 reactions: Use a strong, non-bulky nucleophile in a polar aprotic solvent like acetone, DMSO, or DMF at a moderate temperature.[3]
-
For SN1 reactions: Use a weak nucleophile in a polar protic solvent such as water, ethanol, or methanol.[4] The benzylic carbocation formed is stabilized by the aromatic ring.
Q4: Under what conditions would nucleophilic aromatic substitution (SNAr) at the fluorine position be favored?
A4: While less common for benzyl halides, SNAr can be encouraged by using a strong nucleophile that is a poor leaving group, in a polar aprotic solvent at elevated temperatures. The nitro group strongly activates the ring for this type of reaction. However, the high reactivity of the benzylic bromide often makes it the preferred site of reaction.
Troubleshooting Guides
Issue 1: Low Regioselectivity - Mixture of Benzylic and Aromatic Substitution Products
| Possible Cause | Troubleshooting Step |
| Ambident Nucleophile | Some nucleophiles can react at multiple sites. Consider using a protecting group strategy to block one of the reactive sites on the nucleophile if applicable. |
| Inappropriate Solvent | The solvent may be stabilizing intermediates for both pathways. If using a polar aprotic solvent and getting a mixture, try switching to a less polar solvent to disfavor SNAr, or a polar protic solvent to strongly favor the SN1 pathway at the benzylic position. |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for the undesired pathway. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product, which is often the benzylic substitution product. |
Issue 2: Low Yield of the Desired Benzylic Substitution Product
| Possible Cause | Troubleshooting Step |
| Weak Nucleophile in SN2 Conditions | If attempting an SN2 reaction, ensure your nucleophile is sufficiently strong. If it is a weak nucleophile, consider deprotonating it with a non-nucleophilic base to increase its reactivity. |
| Steric Hindrance | A bulky nucleophile will slow down an SN2 reaction. If possible, use a less sterically hindered nucleophile. For SN1 reactions, steric hindrance at the nucleophile is less of a concern. |
| Poor Leaving Group Ability | While bromide is a good leaving group, its departure can be influenced by the solvent. In SN1 reactions, a more polar protic solvent can better stabilize the forming carbocation and the leaving bromide ion.[4] |
Data Presentation
The choice of solvent and nucleophile is critical in directing the reaction pathway. The following table provides a general guide for predicting the major reaction pathway based on experimental conditions.
| Nucleophile Type | Solvent Type | Predicted Major Pathway | Rationale |
| Strong (e.g., RO⁻, CN⁻) | Polar Aprotic (e.g., DMSO, DMF) | SN2 at Benzylic Carbon | Strong nucleophiles and polar aprotic solvents are ideal for the bimolecular substitution mechanism.[3] |
| Weak (e.g., H₂O, ROH) | Polar Protic (e.g., Ethanol, Water) | SN1 at Benzylic Carbon | Polar protic solvents stabilize the benzylic carbocation intermediate, favoring the unimolecular pathway.[4] |
| Strong (e.g., RNH₂) | Polar Aprotic (e.g., DMSO, DMF) at elevated temperature | Potential for SNAr at C-F | While benzylic substitution is likely to compete, these conditions can favor aromatic substitution. |
Experimental Protocols
Protocol 1: Regioselective Benzylic Alkylation (SN2 Pathway)
This protocol describes a typical SN2 reaction to achieve selective substitution at the benzylic position.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium cyanide (1.1 equivalents) in anhydrous DMSO.
-
To this solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMSO dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-(3-fluoro-4-nitrophenyl)acetonitrile.
Mandatory Visualization
Competing Reaction Pathways
Caption: Competing SN2 and SNAr pathways for this compound.
Experimental Workflow for Regioselective Benzylic Substitution
Caption: A typical experimental workflow for achieving regioselective benzylic substitution.
References
Technical Support Center: Cross-Coupling Reactions Involving 3-Fluoro-4-nitrobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrobenzyl bromide in cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in a low yield or no desired product. What are the common causes and how can I improve it?
Answer:
Low yields in cross-coupling reactions involving this compound can be attributed to several factors, primarily related to the electronic properties of the substrate and the stability of the catalyst. The presence of both a fluorine atom and a strong electron-withdrawing nitro group can significantly influence the reactivity of the benzyl bromide.
Possible Causes and Solutions:
-
Catalyst Inactivation: The nitro group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Sphos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle. Consider using pre-formed palladium catalysts (e.g., G3 or G4 precatalysts) for more reliable generation of the active Pd(0) species.[1]
-
-
Slow Oxidative Addition: While the electron-withdrawing nitro group should facilitate oxidative addition, other factors might hinder this crucial step.
-
Solution: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and increase the reaction temperature. More electron-rich and bulky ligands can also facilitate oxidative addition.[1]
-
-
Side Reactions:
-
Homocoupling: The high acidity of the benzylic protons due to the nitro group can promote homocoupling of the benzyl bromide.[2]
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. Use of appropriate bulky ligands can also sterically hinder the formation of homocoupling byproducts.
-
-
Protodeboronation (in Suzuki-Miyaura coupling): The boronic acid coupling partner can be sensitive to hydrolysis.
-
Solution: Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.
-
Solution: For Suzuki-Miyaura reactions, inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ethereal solvents like dioxane or THF are commonly used.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products, such as the homocoupled product of the benzyl bromide. How can I minimize these?
Answer:
The formation of side products, particularly homocoupling of the starting material, is a common issue with activated benzyl halides like this compound.
Strategies to Minimize Side Products:
-
Thorough Degassing: Oxygen is a known promoter of homocoupling reactions. Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can sterically hinder the undesired homocoupling pathway. Ligands like XPhos and SPhos are often good starting points.
-
Control of Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Careful optimization of the reaction temperature is crucial.
-
Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of the reactive species and suppress side reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is a good starting point for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or a pre-catalyst such as a Buchwald G3 precatalyst, paired with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos. These ligands are known to be effective for challenging substrates.
Q2: What is the best base to use for a Buchwald-Hartwig amination with this substrate?
A2: For Buchwald-Hartwig amination, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu).[3][4][5]
Q3: Can I perform a Sonogashira coupling with this compound? What are the key considerations?
A3: Yes, a Sonogashira coupling should be feasible. Key considerations include the use of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[6] An amine base, such as triethylamine or diisopropylamine, is also required. Due to the electron-deficient nature of the substrate, the reaction may proceed under relatively mild conditions. Copper-free Sonogashira protocols could also be explored to avoid potential issues with copper.[6]
Q4: How do the fluoro and nitro substituents affect the reactivity of the benzyl bromide in cross-coupling reactions?
A4: The nitro group is a strong electron-withdrawing group, which generally increases the reactivity of the benzyl bromide towards oxidative addition to the palladium(0) catalyst. This can be beneficial for the reaction rate. However, it also increases the acidity of the benzylic protons, making the substrate more prone to side reactions like homocoupling.[2] The fluoro group is also electron-withdrawing and can further influence the electronic properties of the aromatic ring.
Q5: What are the best practices for setting up a cross-coupling reaction with this air-sensitive substrate?
A5: It is crucial to work under an inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition and side reactions.[1] Use dry, degassed solvents. Pre-forming the active catalyst by stirring the palladium source and ligand in the solvent for a short period before adding the substrates can sometimes be beneficial.
Quantitative Data Summary
The following table summarizes typical reaction parameters for different cross-coupling reactions with substrates similar to this compound. These should be considered as starting points for optimization.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 | 70-95 |
| Heck | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5) | DMF or Toluene | 100-120 | 60-90 |
| Sonogashira | Pd(PPh₃)₄ (2-5) | - | Et₃N (2) | THF or DMF | RT - 60 | 75-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene or Dioxane | 80-110 | 70-90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv) under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for selecting and optimizing catalyst systems for cross-coupling reactions.
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluoro-4-nitrobenzyl bromide and 4-nitrobenzyl bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-Fluoro-4-nitrobenzyl bromide and 4-nitrobenzyl bromide in nucleophilic substitution reactions. Understanding the subtle differences in reactivity between these two reagents is crucial for optimizing reaction conditions and predicting product outcomes in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document outlines the theoretical basis for their reactivity, presents available experimental data, and provides a detailed experimental protocol for their kinetic analysis.
Introduction to Reactivity
The reactivity of benzyl bromides in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, is significantly influenced by the electronic effects of substituents on the aromatic ring. Both this compound and 4-nitrobenzyl bromide possess electron-withdrawing groups that modulate the electrophilicity of the benzylic carbon. The key difference lies in the presence and position of the fluorine atom, which introduces additional electronic effects.
4-nitrobenzyl bromide features a strongly electron-withdrawing nitro group in the para position. This group deactivates the aromatic ring towards electrophilic substitution but, more importantly for this context, it increases the partial positive charge on the benzylic carbon through both inductive and resonance effects, making it more susceptible to nucleophilic attack.
This compound has both a para-nitro group and a meta-fluoro group. The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). From the meta position, its resonance effect (+R) is negligible. This additional inductive withdrawal of electron density is expected to further enhance the electrophilicity of the benzylic carbon compared to 4-nitrobenzyl bromide.
Theoretical Reactivity Comparison
However, for SN2 reactions of benzyl halides, the bond-making and bond-breaking are concerted. The increased electrophilicity of the benzylic carbon is a dominant factor. Therefore, the additional inductive electron-withdrawing effect of the fluorine atom in this compound is anticipated to make it a more reactive substrate in SN2 reactions than 4-nitrobenzyl bromide.
Quantitative Reactivity Data
To provide a quantitative estimate, one could perform a competitive reaction experiment or measure the second-order rate constants for each compound with a selected nucleophile. The table below is structured to present such comparative data.
| Compound | Substituents | Expected Relative Reactivity (SN2) |
| 4-nitrobenzyl bromide | 4-NO₂ | 1.00 (Reference) |
| This compound | 3-F, 4-NO₂ | > 1.00 |
This table illustrates the expected trend. Actual relative reactivity values would need to be determined experimentally.
Experimental Protocols
To quantitatively compare the reactivity of these two compounds, a kinetic study to determine their second-order rate constants in a nucleophilic substitution reaction is recommended. Below is a detailed protocol for such an experiment.
Kinetic Analysis of Nucleophilic Substitution
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-nitrobenzyl bromide with a nucleophile (e.g., iodide ion) in acetone.
Materials:
-
This compound
-
4-nitrobenzyl bromide
-
Sodium Iodide (NaI), analytical grade
-
Acetone, HPLC grade
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Pipettes (various sizes)
-
Thermostatted water bath
-
Conductivity meter or UV-Vis spectrophotometer
-
Reaction vessels (e.g., small, jacketed glass vials with stir bars)
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of sodium iodide in acetone (e.g., 0.1 M).
-
Prepare separate stock solutions of this compound and 4-nitrobenzyl bromide in acetone (e.g., 0.01 M). All solutions should be prepared in volumetric flasks to ensure accurate concentrations.
-
-
Kinetic Run (Conductivity Method):
-
Equilibrate the stock solutions and the reaction vessel to a constant temperature (e.g., 25.0 °C) in the thermostatted water bath.
-
Place a known volume of the benzyl bromide solution into the reaction vessel.
-
Initiate the reaction by adding a known volume of the sodium iodide solution and start the stopwatch simultaneously.
-
Monitor the change in conductivity of the solution over time. The reaction produces sodium bromide, which will precipitate in acetone, but the change in ionic concentration can be followed. Alternatively, the disappearance of the iodide ion can be monitored.
-
-
Kinetic Run (Spectrophotometric Method):
-
If the reactants or products have a distinct UV-Vis absorbance profile, the reaction can be monitored by following the change in absorbance at a specific wavelength over time using a thermostatted spectrophotometer.
-
-
Data Analysis:
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line. The slope of this line is equal to the second-order rate constant, k.
-
Alternatively, using the integrated rate law for a second-order reaction (assuming initial concentrations are not equal): ln([B]₀[A]/[A]₀[B]) = ([B]₀ - [A]₀)kt
-
Calculate the rate constant for each compound under the same conditions.
-
The ratio of the rate constants will provide the quantitative comparison of their reactivity.
-
Visualization of Electronic Effects
The following diagrams illustrate the electronic effects of the substituents on the reactivity of the benzylic carbon.
Caption: Electronic effects of substituents on the benzylic carbon.
The diagram above illustrates that in 4-nitrobenzyl bromide, the nitro group withdraws electron density from the benzylic carbon. In this compound, both the nitro and the fluoro groups contribute to withdrawing electron density, leading to a greater partial positive charge on the benzylic carbon.
Caption: Experimental workflow for kinetic analysis.
This workflow outlines the key steps for experimentally determining and comparing the reactivity of the two benzyl bromide derivatives.
Conclusion
Based on the principles of physical organic chemistry, This compound is predicted to be more reactive than 4-nitrobenzyl bromide in SN2 reactions . This increased reactivity is attributed to the additional inductive electron-withdrawing effect of the fluorine atom at the meta position, which enhances the electrophilicity of the benzylic carbon. For definitive quantitative comparison, direct kinetic studies are recommended, and a detailed experimental protocol has been provided to guide such investigations. This understanding is vital for chemists in research and development to make informed decisions in the design and execution of synthetic routes.
References
A Comparative Guide to the Kinetic Studies of 3-Fluoro-4-nitrobenzyl Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 3-Fluoro-4-nitrobenzyl bromide, a crucial substrate in synthetic organic chemistry and drug development. Due to the presence of both electron-withdrawing fluoro and nitro groups, this compound exhibits unique reactivity in nucleophilic substitution reactions. This document summarizes available kinetic data for analogous compounds, outlines detailed experimental protocols for kinetic analysis, and presents visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.
Comparative Kinetic Data
While specific kinetic data for the nucleophilic substitution reactions of this compound are not extensively reported in the literature, its reactivity can be inferred and compared with that of other substituted benzyl bromides. The presence of a nitro group, a strong electron-withdrawing group, is known to influence the reaction mechanism and rate. Generally, electron-withdrawing groups destabilize the carbocation intermediate of an S(_N)1 reaction, thus favoring an S(_N)2 pathway. The fluorine atom, also being electronegative, further contributes to this effect.
The following table provides a qualitative comparison of the expected reactivity of this compound with other relevant benzyl bromide derivatives in a typical S(_N)2 reaction with a common nucleophile, such as an azide or an amine. The relative rates are estimated based on the electronic effects of the substituents.
| Compound | Substituents | Expected Relative Rate (k_rel) | Predominant Mechanism | Rationale |
| Benzyl bromide | None | 1 | S(_N)1 / S(_N)2 borderline | Unsubstituted benzyl system can stabilize a carbocation to some extent. |
| 4-Nitrobenzyl bromide | 4-NO(_2) | > 1 | S(_N)2 | The strong electron-withdrawing nitro group at the para position significantly accelerates S(_N)2 reactions by stabilizing the transition state. |
| 3-Nitrobenzyl bromide | 3-NO(_2) | < 1 | S(_N)2 | The nitro group at the meta position has a less pronounced activating effect on S(_N)2 reactions compared to the para isomer. |
| 4-Fluorobenzyl bromide | 4-F | < 1 | S(_N)1 / S(_N)2 borderline | The inductive electron-withdrawing effect of fluorine slightly deactivates the ring for S(_N)2 reactions compared to unsubstituted benzyl bromide. |
| This compound | 3-F, 4-NO(_2) | > 1 (expected) | S(_N)2 | The combined electron-withdrawing effects of the nitro and fluoro groups are expected to strongly favor the S(_N)2 pathway and lead to a faster reaction rate compared to benzyl bromide. The para-nitro group is the dominant activating group. |
Experimental Protocols
To quantitatively assess the reaction kinetics of this compound, a detailed experimental protocol is essential. The following is a general procedure for studying the kinetics of its reaction with a nucleophile (e.g., sodium azide) using UV-Vis spectroscopy.
Objective: To determine the second-order rate constant for the reaction between this compound and sodium azide in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Acetonitrile (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mM).
-
Prepare a stock solution of sodium azide in acetonitrile (e.g., 100 mM).
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C).
-
Pipette a known volume of the this compound stock solution into a quartz cuvette and dilute with acetonitrile to a final volume of 2.5 mL.
-
Place the cuvette in the spectrophotometer and record the initial absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance (this wavelength should be determined beforehand by scanning the UV-Vis spectra of reactants and the expected product).
-
To initiate the reaction, inject a small, known volume of the sodium azide stock solution into the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (pseudo-first-order conditions).
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Data should be collected at regular intervals until the reaction is complete (i.e., the absorbance reaches a stable value).
-
-
Data Analysis:
-
The observed rate constant (k({obs})) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A(\infty) - (A(\infty) - A(0))e
, where A(_t) is the absorbance at time t, A(0) is the initial absorbance, and A(\infty) is the final absorbance.{obs}t}−kobst -
To determine the second-order rate constant (k(_2)), perform a series of kinetic runs with varying concentrations of the excess nucleophile.
-
Plot k(_{obs}) versus the concentration of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant, k(_2).
-
Visualizations
Reaction Mechanism: S(_N)2 Pathway
The reaction of this compound with a nucleophile is expected to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The diagram below illustrates the concerted backside attack of the nucleophile, leading to the displacement of the bromide leaving group and inversion of stereochemistry at the benzylic carbon.
Caption: SN2 reaction mechanism for this compound.
Experimental Workflow for Kinetic Studies
The following diagram outlines the logical flow of the experimental procedure for determining the reaction kinetics.
evaluating the stability of the 3-fluoro-4-nitrobenzyl protecting group under various conditions
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical determinant in the success of complex multi-step organic syntheses. The 3-fluoro-4-nitrobenzyl (FNB) group is a valuable tool in this synthetic arsenal, offering unique electronic properties that influence its stability and cleavage. This guide provides a comprehensive evaluation of the FNB protecting group's stability under a range of chemical environments, presenting a comparative analysis with other commonly employed benzyl-type protecting groups.
The stability of a protecting group is paramount, dictating its compatibility with various reaction conditions throughout a synthetic sequence. The FNB group, characterized by the presence of both an electron-withdrawing fluorine atom and a nitro group on the aromatic ring, exhibits a distinct stability profile compared to the parent benzyl (Bn) group and other substituted analogues such as the p-methoxybenzyl (PMB) group. This guide delves into the stability of the FNB group under acidic, basic, oxidative, reductive, and photolytic conditions, supported by available experimental data and detailed protocols.
Comparative Stability Data
The following table summarizes the stability of the 3-fluoro-4-nitrobenzyl (FNB) protecting group in comparison to other common benzyl-type protecting groups under various reaction conditions. The stability is indicated qualitatively, with specific cleavage conditions noted where applicable.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., NaOH, K₂CO₃) | Reductive Conditions (e.g., H₂/Pd, Na/NH₃) | Oxidative Conditions (e.g., DDQ, CAN) | Photolytic Cleavage |
| 3-Fluoro-4-Nitrobenzyl (FNB) | Generally Stable | Labile (e.g., 20% aq. NaOH in MeOH at 75 °C)[1] | Labile (Nitro group reduction followed by cleavage) | Generally Stable | Labile (Photocleavable)[2][3] |
| Benzyl (Bn) | Stable (Cleaved by strong acids like HBr) | Stable | Labile (H₂/Pd, Na/NH₃)[4] | Stable (Cleaved by strong oxidants) | Stable |
| p-Methoxybenzyl (PMB) | Labile (Cleaved by mild acids) | Stable | Labile (H₂/Pd) | Labile (DDQ, CAN) | Stable |
Experimental Protocols
Detailed methodologies for key experiments are provided below to offer practical insights into the evaluation of protecting group stability.
Protocol 1: Evaluation of Stability under Basic Conditions
Objective: To assess the stability of a 3-fluoro-4-nitrobenzyl protected alcohol under basic conditions.
Procedure:
-
Dissolve the FNB-protected alcohol (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a 20% aqueous solution of sodium hydroxide (10 mL).
-
Heat the reaction mixture to 75 °C and stir for the desired time period (e.g., 1, 4, 8, 24 hours).
-
At each time point, withdraw a small aliquot of the reaction mixture, neutralize it with 1 M HCl, and extract with ethyl acetate.
-
Analyze the organic extract by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of deprotection by comparing the ratio of the starting material to the deprotected alcohol.
Protocol 2: Evaluation of Stability under Reductive Conditions (Catalytic Hydrogenation)
Objective: To determine the lability of a 3-fluoro-4-nitrobenzyl protected alcohol under standard catalytic hydrogenation conditions.
Procedure:
-
Dissolve the FNB-protected alcohol (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL) in a flask suitable for hydrogenation.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals to observe the consumption of the starting material and the formation of the deprotected product. The initial reduction of the nitro group to an amino group can also be monitored.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in evaluating and understanding the stability of the 3-fluoro-4-nitrobenzyl protecting group, the following diagrams have been generated.
References
biological activity comparison of compounds synthesized with and without the 3-fluoro-4-nitrobenzyl moiety
In the landscape of drug discovery and development, the strategic modification of chemical structures plays a pivotal role in optimizing the therapeutic efficacy and pharmacological properties of lead compounds. One such modification of interest is the introduction of the 3-fluoro-4-nitrobenzyl moiety. This guide provides a comparative analysis of the biological activity of compounds synthesized with and without this particular chemical group, supported by experimental data and methodologies, to offer insights for researchers, scientists, and professionals in drug development.
Inferred Structure-Activity Relationship
The 3-fluoro-4-nitrobenzyl moiety combines the strong electron-withdrawing properties of the nitro group with the metabolic stability and potential for enhanced binding interactions conferred by the fluorine atom.[1] The nitro group can be a key pharmacophore, participating in redox reactions within cells that can lead to toxicity in target organisms, a property exploited in antimicrobial and anticancer agents.[2] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.[3]
A study on 3-arylcoumarins as antibacterial agents highlighted that the substitution pattern on the aryl ring significantly influences antibacterial activity, with different positions of nitro and other groups affecting efficacy. Similarly, research on quinazoline derivatives as EGFR kinase inhibitors has shown that substitutions on the aniline moiety, including with halogen atoms, can drastically alter inhibitory activity.[1] While these studies do not specifically isolate the contribution of the 3-fluoro-4-nitrobenzyl group, they underscore the principle that such substitutions are critical determinants of biological function.
Hypothetical Comparative Biological Activity
To illustrate the potential impact of the 3-fluoro-4-nitrobenzyl moiety, let us consider a hypothetical kinase inhibitor, "Compound A," and its analog, "Compound B," which lacks this group and instead possesses an unsubstituted benzyl moiety.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| Compound A (with 3-fluoro-4-nitrobenzyl) | Kinase X | 15 | Cancer Y | 0.5 |
| Compound B (with benzyl) | Kinase X | 150 | Cancer Y | 5.0 |
This is a hypothetical table for illustrative purposes.
In this hypothetical scenario, Compound A, featuring the 3-fluoro-4-nitrobenzyl group, exhibits significantly greater potency against the target kinase and stronger growth inhibitory effects on the cancer cell line compared to its unsubstituted counterpart, Compound B. This enhancement in activity could be attributed to favorable interactions of the fluoro and nitro groups within the kinase's binding pocket and improved cellular uptake or stability.
Experimental Protocols
To generate the kind of comparative data presented hypothetically above, the following experimental methodologies would be employed.
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase would be determined using a biochemical assay, such as a luminescence-based kinase assay.
Protocol:
-
The kinase, substrate, and ATP are incubated in a buffer solution.
-
The test compounds (e.g., Compound A and Compound B) are added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
A kinase detection reagent is added to stop the reaction and measure the amount of ATP remaining.
-
Luminescence is measured using a plate reader.
-
The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated from the dose-response curves.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 values (the concentration required to inhibit 50% of cell growth) are determined from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved in evaluating the biological activity of these compounds, the following diagrams are provided.
Caption: Experimental workflow for comparing the biological activity of synthesized compounds.
Caption: Simplified diagram of a kinase signaling pathway inhibited by a test compound.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-nitrobenzyl bromide: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Fluoro-4-nitrobenzyl bromide, ensuring laboratory safety and regulatory compliance.
This compound is a corrosive chemical that can cause severe skin burns and eye damage, and may also lead to respiratory irritation.[1] As a lachrymator, it can cause tearing.[2] Due to its hazardous nature, it is imperative to follow strict safety and disposal protocols. This guide provides detailed procedures for the proper management of this compound waste in a laboratory setting.
Immediate Safety and Handling
Before handling this compound, ensure that you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).[1][3] In case of accidental exposure, adhere to the following first aid measures:
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove all contaminated clothing and shoes at once. Wash the affected skin area with plenty of soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large quantities or in case of a spill. |
Spill Management
In the event of a spill, it is crucial to act swiftly and safely:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material like sand or vermiculite.
-
Collection: Carefully sweep up the absorbed material and place it into a designated, labeled container for hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Reporting: Report the spill to the appropriate environmental health and safety officer.
Disposal Procedures
This compound is classified as hazardous waste and must not be disposed of in regular trash or down the drain.[4] All disposal methods must comply with local, state, and federal regulations. The primary disposal route is through an authorized hazardous waste collection service.
For laboratories that generate small quantities of this waste, a chemical neutralization step can be performed to render it less hazardous before collection. Below is a suggested protocol for the neutralization of small quantities of this compound.
Experimental Protocol for Neutralization:
-
Preparation: In a designated fume hood, prepare a 10% aqueous solution of a weak base, such as sodium bicarbonate or a mixture of soda ash and slaked lime.
-
Reaction Setup: Place the waste this compound in a suitable container equipped with a stirrer.
-
Neutralization: Slowly add the basic solution to the waste while stirring continuously. Be cautious as the reaction may be exothermic.
-
Monitoring: Monitor the reaction to ensure it proceeds safely. The reaction will hydrolyze the benzyl bromide to the corresponding alcohol, which is less reactive.
-
Final Disposal: Once the reaction is complete, the neutralized mixture should be collected in a clearly labeled hazardous waste container for collection by an authorized disposal facility.
Disposal Workflow
Caption: Disposal workflow for this compound.
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 71-74 °C |
| Boiling Point | 112 °C |
| Hazards | Corrosive, Lachrymator, Skin and Eye Damage, Respiratory Irritant |
By adhering to these procedures, laboratory professionals can ensure a safe working environment and the responsible management of hazardous chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
